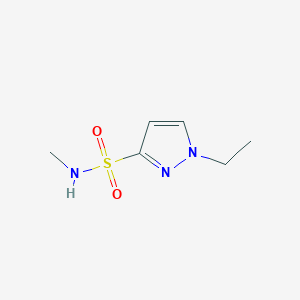
1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide typically involves the condensation of hydrazine derivatives with β-diketones, followed by sulfonation. One common method includes the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . This method offers a simple reaction workup and eco-friendly attributes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic particles.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Iodine, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, aryl halides, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other derivatives with potential biological activities .
Scientific Research Applications
1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydropteroate synthetase, leading to the disruption of folate synthesis in bacteria . This inhibition can prevent bacterial DNA growth and cell division, making it a potential antibacterial agent .
Comparison with Similar Compounds
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
- 3-Amino-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-Ethyl-N-methyl-1H-pyrazole-3-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
1-ethyl-N-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-3-9-5-4-6(8-9)12(10,11)7-2/h4-5,7H,3H2,1-2H3 |
InChI Key |
LXUHTOWHDZSUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


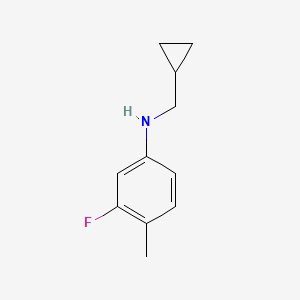
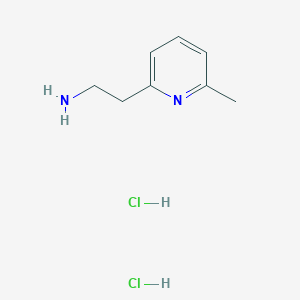
![tert-Butyl N-{2-oxo-2-[3-(2-oxoethyl)pyrrolidin-1-yl]ethyl}carbamate](/img/structure/B13272648.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272655.png)
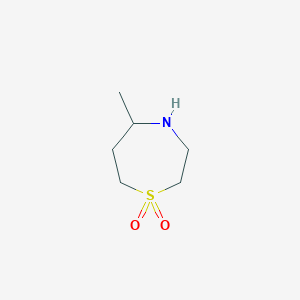
![2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile](/img/structure/B13272657.png)


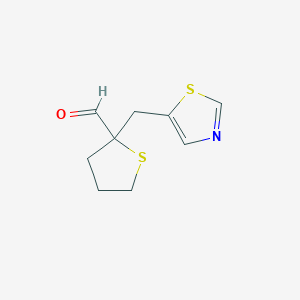
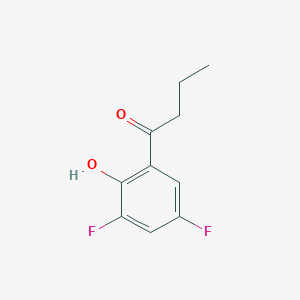
![2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13272696.png)
![2-Methyl-N-[1-(pyridin-3-yl)ethyl]oxolan-3-amine](/img/structure/B13272701.png)
amine](/img/structure/B13272705.png)

